molecular formula C21H20ClN3O B2561690 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847397-36-8

1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2561690
CAS No.: 847397-36-8
M. Wt: 365.86
InChI Key: YROLHRMVYLRKSG-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylphenyl derivatives and 1H-1,3-benzodiazole derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chloro and methyl groups.

    Cyclization: reactions to form the benzodiazole ring.

    Alkylation: reactions to attach the prop-2-en-1-yl group.

    Amide bond formation: to link the pyrrolidin-2-one moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scale-up processes: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: on enzymes, inhibiting or activating their function.

    Interacting with receptors: on cell surfaces, modulating signal transduction pathways.

    Altering gene expression: by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: can be compared with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the chloro, methyl, and prop-2-en-1-yl groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-3-10-24-19-7-5-4-6-18(19)23-21(24)15-11-20(26)25(13-15)16-9-8-14(2)17(22)12-16/h3-9,12,15H,1,10-11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROLHRMVYLRKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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